molecular formula C12H8ClF3N2O2 B2876813 3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone CAS No. 303151-84-0

3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone

Cat. No.: B2876813
CAS No.: 303151-84-0
M. Wt: 304.65
InChI Key: XEUYAJTYYDXIDJ-UHFFFAOYSA-N
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Description

The compound “3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone” is a complex organic molecule. It contains a pyridinone ring, which is a type of heterocyclic compound. The molecule also has a trifluoromethyl group attached to a pyridine ring, which is another type of heterocycle .


Molecular Structure Analysis

The molecule contains a pyridinone ring and a pyridine ring connected by an oxygen atom. The pyridinone ring has a methyl group attached to it. The pyridine ring has a trifluoromethyl group and a chlorine atom attached to it .

Scientific Research Applications

Synthesis and Coordination Compounds

3-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-2-methyl-4(1H)-pyridinone is utilized in the synthesis of various coordination compounds, contributing to the field of inorganic chemistry. For instance, it plays a role in the creation of aluminum, gallium, and indium complexes featuring 1-aryl-3-hydroxy-2-methyl-4-pyridinones. These complexes have been extensively characterized, revealing insights into their structure and bonding through techniques such as n-octanol/water partitioning, potentiometry, and single-crystal X-ray diffraction (Zaihui Zhang, S. Rettig, C. Orvig, 1991).

Environmental and Mechanistic Implications

The compound also finds application in environmental science and catalysis. For example, it is involved in the oxidation processes mediated by methane monooxygenase from Methylosinus trichosporium OB3b, which can oxidize various chlorinated, fluorinated, and brominated alkenes. This ability has significant environmental implications, particularly in the degradation of groundwater contaminants like trichloroethylene. The efficiency and specificity of these oxidation reactions have been attributed to the enzyme's interaction with electron-deficient activated oxygen within its active site, offering valuable insights into the mechanistic aspects of biocatalysis (B. Fox, J. Borneman, L. Wackett, J. Lipscomb, 1990).

Material Science and Photonic Applications

In the realm of material science and photonics, derivatives of this compound have been investigated for their potential in creating advanced materials. For instance, pyridine derivatives have been studied for their thermal, structural, optical, and diode characteristics. These studies involve the fabrication of heterojunctions on substrates and the examination of their diode ideality factor, barrier height, and response to light, which could pave the way for new photosensor technologies (Zedan, El-Taweel, El-Menyawy, 2020).

Thermodynamic and Transport Properties

Moreover, the thermodynamic and transport properties of pyridinium-based ionic liquids containing derivatives of this compound have been a subject of combined experimental and molecular dynamics studies. These studies aim to understand the dynamics, density, compressibility, expansivity, and heat capacities of these ionic liquids, contributing valuable data for their potential applications in various industrial processes (C. Cadena, Qi Zhao, R. Snurr, E. Maginn, 2006).

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methyl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O2/c1-6-10(9(19)2-3-17-6)20-11-8(13)4-7(5-18-11)12(14,15)16/h2-5H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUYAJTYYDXIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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